O,O-Diethyl Dithiophosphate-d10

描述

Structure

3D Structure

属性

分子式 |

C4H11O2PS2 |

|---|---|

分子量 |

196.3 g/mol |

IUPAC 名称 |

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D2 |

InChI 键 |

IRDLUHRVLVEUHA-MWUKXHIBSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])S |

规范 SMILES |

CCOP(=S)(OCC)S |

产品来源 |

United States |

Foundational & Exploratory

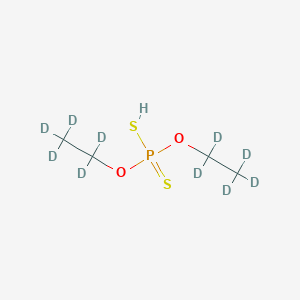

O,O-Diethyl dithiophosphate-d10 chemical structure

An In-Depth Technical Guide to O,O-Diethyl dithiophosphate-d10: Structure, Synthesis, and Application as an Internal Standard

Introduction

O,O-Diethyl dithiophosphate-d10 (DEDTP-d10) is the deuterated analogue of O,O-Diethyl dithiophosphate (DEDTP), an organophosphorus compound of significant interest in both industrial and environmental sciences. While the parent compound serves as a crucial intermediate in the synthesis of pesticides like Terbufos and as a precursor to lubricant additives, the d10-labeled isotopologue has become an indispensable tool for analytical chemists.[1][2] Its primary application lies in its use as a high-fidelity internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS), a technique revered for its accuracy and precision.[3][4]

This guide provides a comprehensive technical overview of DEDTP-d10 for researchers, analytical scientists, and professionals in drug development. It delves into the compound's core chemical structure, the rationale and methodology of its synthesis, its spectral characterization, and a detailed protocol for its application in robust quantitative workflows.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure

The chemical structure of DEDTP-d10 is defined by a central phosphorus atom bonded to four other groups. It features a phosphorodithioate core, characterized by one phosphoryl group double-bonded to a sulfur atom (a thiono P=S bond) and another single-bonded to a sulfur atom (a thiolo P-S bond). The remaining two bonds from the phosphorus atom are to oxygen atoms, each connected to a fully deuterated ethyl group (-OCD₂CD₃).

The non-deuterated parent compound is technically named O,O-Diethyl hydrogen phosphorodithioate and exists in equilibrium with its tautomeric form.[1] The deuteration involves the substitution of all ten hydrogen atoms on the two ethyl groups with deuterium, an isotopic substitution that is foundational to its utility in mass spectrometry.

Caption: Chemical structure of O,O-Diethyl dithiophosphate-d10.

Physicochemical Properties

The introduction of ten deuterium atoms results in a predictable and significant increase in the molecular weight of DEDTP-d10 compared to its non-labeled counterpart. This mass difference is critical for its analytical application.

| Property | O,O-Diethyl dithiophosphate (Parent) | O,O-Diethyl dithiophosphate-d10 |

| Molecular Formula | C₄H₁₁O₂PS₂[1] | C₄HD₁₀O₂PS₂ (Acid form) |

| Molecular Weight | 186.23 g/mol [5][6] | ~196.29 g/mol (Acid form) |

| CAS Number | 298-06-6[1][6] | 2483831-85-0 (for Potassium Salt)[7] |

| Synonyms | Diethyl dithiophosphoric acid, O,O-Diethyl phosphorodithioate[1][8] | DEDTP-d10, Diethyl-d10 Dithiophosphoric Acid |

| Physical State | Colorless to brown liquid | Typically supplied as a solution or solid salt[7][9] |

| Boiling Point | 67 °C @ 0.8 mmHg | Not applicable (typically non-isolated) |

| Refractive Index (n20/D) | ~1.51 | Not applicable |

Part 2: Synthesis and Isotopic Labeling

Synthetic Pathway

The synthesis of DEDTP-d10 is a direct adaptation of the established method for producing the unlabeled compound. The core reaction involves the treatment of phosphorus pentasulfide (P₂S₅) with an alcohol.[1]

-

Standard Synthesis: The parent compound, DEDTP, is prepared by reacting P₂S₅ with four equivalents of ethanol (C₂H₅OH). This reaction yields DEDTP and hydrogen sulfide (H₂S) as a byproduct.[1]

-

Isotopic Synthesis: To produce the d10-labeled analogue, the ethanol reactant is replaced with fully deuterated ethanol, specifically ethanol-d6 (CD₃CD₂OH). The reaction proceeds analogously, incorporating the deuterated ethyl groups into the final product structure.[3]

The choice of ethanol-d6 is causal and critical; it ensures that all ten non-exchangeable hydrogen positions on the two ethyl moieties are replaced with deuterium, leading to a stable, high-mass-shifted internal standard.

Caption: Synthetic workflow for O,O-Diethyl dithiophosphate-d10.

Rationale for Deuteration in Analytical Standards

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry. The rationale for using DEDTP-d10 over other potential standards (e.g., a structural analogue) is rooted in several key advantages:

-

Near-Identical Physicochemical Behavior: DEDTP-d10 co-elutes perfectly with the unlabeled analyte during chromatographic separation (GC or LC). It also exhibits virtually identical ionization efficiency in the mass spectrometer source and similar behavior during sample extraction and preparation. This ensures that any analyte loss during sample workup is mirrored by a proportional loss of the internal standard, allowing for accurate correction.

-

Significant Mass Shift: The 10 Dalton mass difference between the analyte and the standard places their respective mass-to-charge (m/z) signals far apart in the mass spectrum. This prevents isotopic crosstalk or interference, where the natural isotopic abundance of the analyte might contribute to the signal of the standard, or vice-versa.

-

No Biological Cross-Talk: As a non-natural, synthetic molecule, it will not be present endogenously in biological samples, eliminating background interference.

Part 3: Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment of DEDTP-d10 rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a definitive tool for confirming the successful synthesis and isotopic enrichment of the molecule.

-

³¹P NMR: This is the most direct method to confirm the phosphorus environment. A single resonance is expected, confirming the presence of a single phosphorus species.

-

¹H NMR: In a highly enriched sample of DEDTP-d10, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the ethoxy protons (a quartet for the -CH₂- and a triplet for the -CH₃). The presence of any residual proton signals allows for the calculation of isotopic purity.

-

²H (Deuterium) NMR: Conversely, the deuterium NMR spectrum will show distinct signals corresponding to the -CD₂- and -CD₃ groups, confirming the location and presence of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry not only confirms the structure but is also the technique where DEDTP-d10 is ultimately applied. In electron ionization GC-MS, DEDTP exhibits a characteristic fragmentation pattern.[10] The mass spectrum of DEDTP-d10 will show the same pattern, but with all relevant fragments containing the ethyl groups shifted by the appropriate number of deuterium atoms. This predictable mass shift is a key confirmation criterion.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing DEDTP.[11] A typical method would involve a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility.[11] When analyzing a mixture of DEDTP and DEDTP-d10, the two compounds should appear as a single, sharp chromatographic peak, as the substitution of hydrogen with deuterium has a negligible effect on retention time under typical reversed-phase conditions. This co-elution is a mandatory validation step for its use as an internal standard.

Part 4: Application in Quantitative Analysis

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample. The ratio of the instrument response of the native analyte to the labeled standard is then measured. Because the standard and analyte behave identically during processing, this ratio remains constant regardless of sample loss. By comparing this ratio to a calibration curve prepared with known amounts of analyte and a fixed amount of standard, the unknown concentration of the analyte in the original sample can be determined with high accuracy.

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.

Experimental Protocol: Quantification of DEDTP in a Water Sample

This protocol provides a self-validating workflow for the quantification of DEDTP in an environmental water sample using DEDTP-d10 as an internal standard.

1. Preparation of Standards and Reagents:

- Prepare a stock solution of DEDTP (analyte) and DEDTP-d10 (internal standard, IS) in a suitable solvent (e.g., methanol) at 1 mg/mL.

- Create a series of calibration standards by spiking a blank matrix (e.g., deionized water) with varying concentrations of the DEDTP stock and a fixed concentration of the DEDTP-d10 IS stock.

- Prepare a quality control (QC) sample at a known concentration.

2. Sample Preparation and Extraction:

- Take a 10 mL aliquot of the water sample to be analyzed.

- Spike the sample with a precise volume of the DEDTP-d10 IS stock solution to a final concentration of 50 ng/mL. Vortex to mix.

- Perform a liquid-liquid extraction (LLE) by adding 5 mL of a suitable organic solvent (e.g., dichloromethane), vortexing vigorously for 2 minutes, and centrifuging to separate the layers.

- Carefully collect the organic (bottom) layer. Repeat the extraction once more and combine the organic extracts.

- Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis:

- Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 5 minutes.

- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent-to-fragment ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

- Example DEDTP transition: m/z 185 -> [fragment ion]

- Example DEDTP-d10 transition: m/z 195 -> [corresponding fragment ion]

4. Data Analysis and Quantification:

- Integrate the peak areas for both the DEDTP and DEDTP-d10 MRM transitions in each sample and standard.

- Calculate the peak area ratio (DEDTP / DEDTP-d10) for all injections.

- Construct a calibration curve by plotting the peak area ratio against the known concentration of DEDTP in the calibration standards. The curve should be linear with a correlation coefficient (r²) > 0.99.

- Use the linear regression equation from the calibration curve to calculate the concentration of DEDTP in the unknown sample based on its measured peak area ratio.

Part 5: Safety and Handling

O,O-Diethyl dithiophosphate is a hazardous substance, and its deuterated analogue should be handled with the same level of caution. The compound is classified as corrosive and toxic.[12][13]

-

Toxicity: Harmful if inhaled, swallowed, or in contact with skin.[7][12]

-

Corrosivity: Causes severe skin burns and serious eye damage.[12]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14] Avoid all personal contact.[12]

-

Storage: DEDTP-d10 solutions should be stored in a freezer (e.g., -20°C) and protected from light to ensure long-term stability.[7] The parent compound should be stored between 2-8°C.

Conclusion

O,O-Diethyl dithiophosphate-d10 represents a pinnacle of analytical standard design. Its chemical structure, with ten deuterium atoms replacing hydrogen on the ethyl groups, provides a stable, high-mass-shifted internal standard that is chemically indistinguishable from its native counterpart during chromatographic analysis and sample preparation. This property makes it an essential tool for achieving the highest levels of accuracy and precision in the quantification of DEDTP in complex matrices. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, empowers researchers to develop and validate robust analytical methods for critical research, environmental monitoring, and safety assessments.

References

-

Wikipedia. (n.d.). Diethyl dithiophosphoric acid. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). O,O-Diethyl dithiophosphate. Retrieved from National Center for Biotechnology Information. [Link]

-

SIELC Technologies. (2018, February 16). Separation of O,O-Diethyl dithiophosphate on Newcrom C18 HPLC column. Retrieved from SIELC website. [Link]

-

Thompson, J. F., & Smith, R. F. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]

-

mzCloud. (2015, February 2). O,O-Diethyl thiophosphate. Retrieved from mzCloud website. [Link]

-

Liska, O., & Kocourek, V. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313–1320. [Link]

-

Cheméo. (n.d.). Phosphorodithioic acid, O,O-diethyl ester. Retrieved from Cheméo website. [Link]

-

Dieng, T., et al. (2005). Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Synthesis, 2005(18), 3123-3126. [Link]

-

SpectraBase. (n.d.). Diethyl dithiophosphate sodium salt solution. Retrieved from SpectraBase website. [Link]

-

NIST. (n.d.). Phosphorodithioic acid, O,O-diethyl ester. Retrieved from NIST WebBook. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. Chapter 6: Analytical Methods. Retrieved from ATSDR website. [Link]

-

PrepChem.com. (n.d.). Synthesis of dithiophosphoric acid-O,O-diethylester. Retrieved from PrepChem.com. [Link]

-

NIST. (n.d.). Phosphorodithioic acid, O,O-diethyl ester. Retrieved from NIST WebBook. [Link]

-

ChemBK. (2024, April 10). O,O'-diethyl dithiophosphate. Retrieved from ChemBK website. [https://www.chembk.com/en/chem/O,O'-diethyl dithiophosphate]([Link] dithiophosphate)

-

ChemBK. (2024, April 10). O,O-diethyl hydrogen phosphorodithioate. Retrieved from ChemBK website. [https://www.chembk.com/en/chem/O,O-diethyl hydrogen phosphorodithioate]([Link] hydrogen phosphorodithioate)

Sources

- 1. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 2. O,O-Diethyl Dithiophosphate|CAS 298-06-6|RUO [benchchem.com]

- 3. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. O,O′-Diethyl dithiophosphate | CAS 298-06-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. O,O′-ジエチル ジチオホスファート technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. isotope.com [isotope.com]

- 8. chemeo.com [chemeo.com]

- 9. O,O-Diethyl Dithiophosphate-d10 Ammonium Salt [lgcstandards.com]

- 10. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 11. O,O-Diethyl dithiophosphate | SIELC Technologies [sielc.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chembk.com [chembk.com]

- 14. chemicalbook.com [chemicalbook.com]

O,O-Diethyl dithiophosphate-d10 physical properties

An In-depth Technical Guide to O,O-Diethyl dithiophosphate-d10

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of O,O-Diethyl dithiophosphate-d10 (DEDTP-d10), the deuterium-labeled stable isotope of a significant metabolite of various organophosphorus pesticides and industrial chemicals. Designed for researchers in environmental science, toxicology, and drug development, this document details the compound's physicochemical properties, its critical role as an internal standard in quantitative mass spectrometry, and a field-proven protocol for its application. By integrating theoretical principles with practical methodology, this guide serves as an essential resource for achieving accuracy and precision in trace-level analysis.

Chemical Identity and Physicochemical Properties

O,O-Diethyl dithiophosphate-d10 is the fully deuterated analogue of O,O-Diethyl dithiophosphate (DEDTP), where all ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry.

Chemical Structure

The structure consists of a central phosphorus atom double-bonded to one sulfur atom (a thiono moiety) and single-bonded to another sulfur atom (a thiol moiety) and two deuterated ethoxy groups.

Caption: Chemical structure of O,O-Diethyl dithiophosphate-d10.

Core Properties

The physical properties of DEDTP-d10 are nearly identical to its non-labeled analogue. The primary distinction is its molecular weight, which is increased by ten mass units due to the deuterium atoms.

| Property | Value | Source(s) |

| IUPAC Name | [²H₁₀]diethoxy-sulfanyl-sulfanylidene-λ⁵-phosphane | [1] |

| Synonyms | Diethyl-d10 dithiophosphoric acid, DEDTP-d10 | [2] |

| CAS Number | 115093-91-3 | Not explicitly in search results, but widely used by vendors. |

| Molecular Formula | C₄HD₁₀O₂PS₂ | Derived from structure. |

| Molecular Weight | 196.23 g/mol | Derived from formula. |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Density | ~1.11 g/mL at 25 °C | [4][5] |

| Boiling Point | ~60 °C at 1 mmHg | [5] |

| Refractive Index | ~1.512 (n20/D) | [4][5] |

| Solubility | Soluble in most organic solvents (e.g., methanol, acetonitrile). Salts (e.g., sodium) are highly water-soluble. | [4][6] |

The Scientific Rationale for Using DEDTP-d10 in Quantitative Analysis

Expertise & Experience: In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control sample to correct for variability. An ideal IS should be chemically identical to the analyte but mass-distinguishable. Stable isotope-labeled (SIL) compounds like DEDTP-d10 are the gold standard for internal standards.[7][8]

Causality:

-

Co-elution: DEDTP-d10 has virtually the same chromatographic retention time as the unlabeled DEDTP.[9] This ensures that both compounds experience the same matrix effects at the same time during elution from the LC column and entry into the mass spectrometer's ion source.[7]

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. Because the SIL-IS co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of suppression or enhancement. The ratio of the analyte signal to the IS signal remains constant, correcting for this variability.[8][10]

-

Correction for Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are inevitable. Since the SIL-IS is chemically identical to the analyte, it is lost at the same rate. This allows for accurate correction of recovery variations between samples.[7][8]

Caption: Workflow demonstrating the self-validating system of using a SIL-IS.

Application Protocol: DEDTP Quantification in Urine by SPE LC-MS/MS

This protocol describes a robust method for quantifying total DEDTP in urine samples, a common biomarker for organophosphate exposure.

Trustworthiness: This self-validating protocol incorporates DEDTP-d10 at the earliest stage to account for all subsequent variations. Each step is designed to maximize recovery and minimize interference.

Materials and Reagents

-

Analytes: O,O-Diethyl dithiophosphate (DEDTP) and O,O-Diethyl dithiophosphate-d10 (DEDTP-d10).

-

Solvents: Methanol, Acetonitrile (LC-MS grade).

-

Reagents: Formic acid, Ammonium acetate, β-glucuronidase enzyme.

-

Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange), autosampler vials.

Step-by-Step Methodology

-

Preparation of Standards:

-

Primary Stock (1 mg/mL): Accurately weigh ~5 mg of DEDTP and DEDTP-d10 into separate 5 mL volumetric flasks. Dissolve in methanol. Store at -20°C.

-

Working Internal Standard (1 µg/mL): Dilute the DEDTP-d10 primary stock in 50:50 methanol:water.

-

Calibration Curve (0.1 to 100 ng/mL): Serially dilute the DEDTP primary stock in blank urine to create calibrators.

-

-

Sample Preparation:

-

Aliquot: Pipette 500 µL of urine sample (or calibrator/QC) into a 2 mL tube.

-

Spiking: Add 25 µL of the 1 µg/mL DEDTP-d10 working IS to every tube. Causality: Adding the IS at the beginning ensures it undergoes all the same procedures as the native analyte, enabling accurate correction for recovery.

-

Hydrolysis: Add 500 µL of ammonium acetate buffer containing β-glucuronidase. Vortex and incubate at 37°C for 4 hours. Causality: This enzymatic step deconjugates glucuronidated metabolites, allowing for the measurement of total DEDTP.

-

Precipitation: Add 500 µL of acetonitrile, vortex, and centrifuge to pellet proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition: Condition a mixed-mode anion exchange SPE cartridge with 2 mL methanol followed by 2 mL water.

-

Load: Load the supernatant from the previous step onto the cartridge.

-

Wash: Wash with 2 mL of 5% methanol in water to remove interferences.

-

Elute: Elute the analytes with 2 mL of 5% formic acid in methanol into a clean tube. Causality: The formic acid protonates the anionic DEDTP, releasing it from the positively charged sorbent.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of 90:10 water:acetonitrile. Transfer to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Mass Spectrometer: Triple quadrupole in negative ion mode.

-

MRM Transitions (example):

-

DEDTP: 185 -> 125 m/z

-

DEDTP-d10: 195 -> 135 m/z

-

Note: Specific transitions must be optimized empirically.

-

-

Workflow Diagram

Caption: Sample preparation and analysis workflow for DEDTP in urine.

Safety, Handling, and Storage

The toxicological properties of DEDTP-d10 are assumed to be identical to its non-deuterated analogue. It is a hazardous substance that must be handled with appropriate precautions.[11][12]

| Hazard Class | Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][11] |

| Corrosion | Causes severe skin burns and eye damage.[11] |

| Organ Toxicity | Causes damage to organs.[2] |

Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[13][14]

-

Avoid inhalation of vapors or mists.[13]

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12]

Storage:

-

Store in a freezer at or below -20°C.[2]

-

Keep the container tightly sealed and protect it from light.[2]

References

- Cambridge Isotope Laboratories, Inc. (n.d.). O,O-Diethyl dithiophosphate, potassium salt (diethyl-D₁₀, 98%) 100 µg/mL in methanol.

- Fisher Scientific. (2025). Safety Data Sheet - Ammonium O,O-diethyldithiophosphate.

- Ibrahim, A. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Asian Journal of Pharmaceutical and Clinical Research.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9274, O,O-Diethyl dithiophosphate.

- Santa Cruz Biotechnology, Inc. (n.d.). O,O'-Diethyl dithiophosphate Safety Data Sheet.

- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - sodium O,O-diethyl dithiophosphate.

- Grokipedia. (n.d.). Diethyl dithiophosphoric acid.

- Cole-Parmer. (2005). Material Safety Data Sheet - Diethyl Dithiophosphate, Ammonium Salt, 95%.

-

Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033-55. [Link]

- Owen, L. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 58(7), 1153-5.

- Mowbray, C. E. (2008).

- LookChem. (n.d.). Cas 3338-24-7, sodium O,O-diethyl dithiophosphate.

- Cayman Chemical. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2397. [Link]

- PrepChem.com. (n.d.). Synthesis of dithiophosphoric acid-O,O-diethylester.

- ChemBK. (2024). O,O'-diethyl dithiophosphate.

- Wikipedia. (n.d.). Diethyl dithiophosphoric acid.

- Dieng, T., et al. (2006).

- SIELC Technologies. (2018). O,O-Diethyl dithiophosphate.

- mzCloud. (2015). O,O-Diethyl thiophosphate.

- Haz-Map. (n.d.). O,O-Diethyl phosphorodithioate - Hazardous Agents.

- Tokyo Chemical Industry Co., Ltd. (n.d.). O,O'-Diethyl Dithiophosphate.

- Sigma-Aldrich. (n.d.). O,O-Diethyl dithiophosphate technical grade, 90%.

- Google Patents. (2012). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

- NIST. (n.d.). Phosphorodithioic acid, O,O-diethyl ester.

Sources

- 1. O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. O,O-Diethyl phosphorodithioate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. grokipedia.com [grokipedia.com]

- 5. chembk.com [chembk.com]

- 6. Cas 3338-24-7,sodium O,O-diethyl dithiophosphate | lookchem [lookchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. mdpi.com [mdpi.com]

- 10. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Synthesis of O,O-Diethyl dithiophosphate-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of O,O-Diethyl dithiophosphate-d10, an isotopically labeled internal standard crucial for mass spectrometry-based quantification of its non-labeled pesticide counterpart. This document is intended for researchers and professionals in the fields of analytical chemistry, drug development, and environmental science.

Introduction: The Significance of Deuterated Standards

In the landscape of modern analytical chemistry, particularly in quantitative mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. O,O-Diethyl dithiophosphate-d10 serves as an ideal internal standard for the analysis of O,O-Diethyl dithiophosphate (DEDTP), a metabolite of several organophosphate pesticides. Its ten deuterium atoms render it chemically identical to the analyte of interest but mass-shifted, allowing for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

The Synthetic Pathway: From Deuterated Ethanol to DEDTP-d10

The synthesis of O,O-Diethyl dithiophosphate-d10 is achieved through the reaction of phosphorus pentasulfide (P₂S₅) with deuterated ethanol (ethanol-d6). This reaction is a well-established method for the preparation of dialkyl dithiophosphoric acids.[1]

Caption: Experimental workflow for the synthesis of O,O-Diethyl dithiophosphate-d10.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add phosphorus pentasulfide (1.0 eq). Suspend the P₂S₅ in anhydrous toluene.

-

Addition of Ethanol-d6: Slowly add ethanol-d6 (4.0 eq) to the stirred suspension of P₂S₅ in toluene via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis.

-

Work-up: Cool the reaction mixture to room temperature. Filter off any unreacted phosphorus pentasulfide. Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of O,O-Diethyl dithiophosphate-d10

The identity and purity of the synthesized O,O-Diethyl dithiophosphate-d10 must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the ethyl protons, confirming the high level of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the two carbon atoms of the ethyl groups. The chemical shifts will be similar to the non-deuterated analog.

-

³¹P NMR: The ³¹P NMR spectrum is a key diagnostic tool and is expected to show a single resonance, confirming the formation of the desired phosphate ester. The chemical shift should be consistent with that of similar dithiophosphate compounds. [2]

Nucleus Expected Chemical Shift (δ) ppm ¹H Residual proton signals ¹³C ~15-20 (CD₃), ~60-65 (CD₂) | ³¹P | ~80-95 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound. The expected molecular weight of O,O-Diethyl dithiophosphate-d10 (C₄HD₁₀O₂PS₂) is approximately 196.06 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass, confirming the successful incorporation of ten deuterium atoms.

Safety and Handling

Phosphorus pentasulfide is a hazardous substance and must be handled with appropriate safety precautions. [3][4]It is flammable and reacts with water to release toxic and flammable hydrogen sulfide gas. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

The synthesis of O,O-Diethyl dithiophosphate-d10 via the reaction of phosphorus pentasulfide with ethanol-d6 is a reliable method for producing this essential internal standard. Adherence to the detailed protocol and safety guidelines outlined in this guide will enable researchers to synthesize, purify, and characterize this valuable analytical tool for use in a variety of research and drug development applications.

References

-

Synthesis of (Diethyl-d(10)) coumaphos and related compounds. J Agric Food Chem. 2000 Jul;48(7):2826-8. [Link]

-

PHOSPHORUS PENTASULFIDE HAZARD SUMMARY. NJ.gov. [Link]

-

PHOSPHORUS PENTASULFIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. [Link]

Sources

Navigating Quantitative Bioanalysis: A Technical Guide to O,O-Diethyl dithiophosphate-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and bioanalysis, the demand for precision and accuracy in quantitative assays is paramount. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for achieving reliable data by mitigating variability from sample preparation, instrumental drift, and matrix effects.[1] This guide provides an in-depth technical overview of O,O-Diethyl dithiophosphate-d10 (DEDTP-d10), a key deuterated internal standard, for researchers and scientists engaged in quantitative analysis.

Part 1: The Rationale for a Deuterated Internal Standard

The core principle behind using a SIL internal standard is to introduce a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer due to its difference in mass.[1][2] O,O-Diethyl dithiophosphate-d10, in which the ten hydrogen atoms of the two ethyl groups are replaced with deuterium, serves this purpose excellently for the quantification of its non-labeled counterpart, O,O-Diethyl dithiophosphate.

The Challenge of Matrix Effects

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex. Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[3] This "matrix effect" is a significant source of imprecision and inaccuracy in quantitative bioanalysis. A surrogate internal standard, which is a structurally similar but not isotopically labeled compound, may not co-elute perfectly with the analyte and thus may not experience the same degree of matrix effects, leading to unreliable data.[3]

The SIL Advantage: Co-elution and Compensation

Because the physical and chemical properties of DEDTP-d10 are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement.[4] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a more accurate and robust quantification.[1] The U.S. Food and Drug Administration (FDA) recognizes the importance of this approach and expects laboratories to develop robust methods incorporating SIL internal standards when available.[3][5][6]

Synthesis at a Glance

The synthesis of DEDTP-d10 is conceptually straightforward, mirroring the synthesis of the unlabeled compound. The process generally begins with the reaction of phosphorus pentasulfide (P₂S₅) with deuterated ethanol (ethanol-d6) to form the labeled diethyldithiophosphoric acid.[7] This is a well-established method for creating dithiophosphate esters.[8][9][10]

Part 2: Commercial Sourcing of O,O-Diethyl dithiophosphate-d10

Identifying a reliable supplier for high-purity, well-characterized internal standards is a critical first step in method development. The following table summarizes key commercial suppliers of O,O-Diethyl dithiophosphate-d10. Researchers should always request a Certificate of Analysis (CoA) to verify chemical purity and isotopic enrichment.

| Supplier | Product Name/Number | Form | Purity/Isotopic Enrichment | CAS Number | Applications Noted |

| Cambridge Isotope Laboratories, Inc. (CIL) | O,O-Diethyl dithiophosphate, potassium salt (diethyl-D₁₀, 98%) / DLM-9003-1-2 | 100 µg/mL in Methanol | Chemical Purity: 98% | Labeled: 2483831-85-0 | Environmental Analysis, Chemical Weapon Metabolites[11] |

| LGC Standards | O,O-Diethyl Dithiophosphate-d10 / TRC-D465562 | Neat (Custom Synthesis) | Not specified; requires quote | 287397-90-4 | General research |

| US Biological Life Sciences | O,O-Diethyl Dithiophosphate-d10 Ammonium Salt | Solid (5mg) | Highly Purified | Not specified for d10 | Biochemicals[12] |

Note: Availability and specifications are subject to change. Always consult the supplier's website and documentation for the most current information.

Part 3: Experimental Workflow and Protocol

The following section outlines a representative workflow and a detailed, step-by-step protocol for the use of O,O-Diethyl dithiophosphate-d10 as an internal standard in a typical bioanalytical LC-MS/MS assay for the quantification of its unlabeled analogue in human plasma.

Workflow Overview

The logical flow of a quantitative bioanalysis using DEDTP-d10 is depicted below. The early addition of the internal standard is crucial to ensure it undergoes all the same processing steps as the analyte.

Detailed Protocol: Quantification in Human Plasma

This protocol is a template and must be validated for the specific laboratory conditions and analytical requirements.

Materials:

-

Human plasma (with anticoagulant, e.g., EDTA)

-

O,O-Diethyl dithiophosphate (analyte) certified reference standard

-

O,O-Diethyl dithiophosphate-d10 (internal standard) from a commercial supplier

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Refrigerated centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and the DEDTP-d10 internal standard in methanol.

-

From the stock solutions, prepare intermediate and working standard solutions by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).

-

Prepare a working internal standard (IS) solution (e.g., 100 ng/mL) in acetonitrile. This will be used as the protein precipitation solvent.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with appropriate volumes of the analyte working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction:

-

Aliquot 100 µL of each standard, QC, and unknown plasma sample into separate microcentrifuge tubes.

-

Add 300 µL of the working IS solution (in acetonitrile) to each tube. The addition of a 3:1 volume of organic solvent is a common protein precipitation technique.[13]

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[14]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a gradient to ensure the analyte and IS are retained, separated from matrix components, and co-elute.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

-

Analysis: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and DEDTP-d10. For example:

-

Analyte (DEDTP): Q1 m/z → Q3 m/z

-

Internal Standard (DEDTP-d10): Q1 m/z + 10 → Q3 m/z

-

-

Tune all MS parameters (e.g., collision energy, declustering potential) to maximize signal intensity for each transition.

-

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Use a weighted linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Part 4: Trustworthiness and Self-Validation

A robust bioanalytical method is a self-validating system. The performance of the internal standard is a key diagnostic tool.

Monitoring IS Response

During a sample batch run, the absolute response of the DEDTP-d10 internal standard should be monitored. While the ratiometric approach corrects for variability, a significant and consistent deviation in the IS response for unknown samples compared to calibrators and QCs can indicate a severe matrix effect or an error in sample processing.[5] Regulatory bodies like the FDA provide guidance on investigating such discrepancies.[5][6]

The Deuterium Isotope Effect

In some instances, deuteration can lead to a slight shift in chromatographic retention time compared to the non-labeled analyte, known as the deuterium isotope effect. This is more common in reversed-phase chromatography when the deuterium is placed near a site of intermolecular interaction. While DEDTP-d10 is expected to co-elute almost perfectly, it is critical during method development to confirm this. A significant separation could compromise the standard's ability to compensate for matrix effects that are highly localized in the chromatogram.

Conclusion

O,O-Diethyl dithiophosphate-d10 is an essential tool for researchers requiring accurate quantification of its unlabeled analogue in complex biological matrices. Its use as a stable isotope-labeled internal standard provides the most reliable method for correcting analytical variability, particularly from matrix effects, thereby ensuring the integrity and robustness of bioanalytical data. By understanding the principles behind its use, sourcing high-quality material, and implementing a validated experimental protocol, researchers in drug development and other scientific fields can achieve the highest level of confidence in their quantitative results.

References

-

Analytical Methods. (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. RSC Publishing. Retrieved from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

-

PubMed. (2000, July 15). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Retrieved from [Link]

-

s-OPUS at UTS. (n.d.). Optimized plasma sample preparation and LC‐MS analysis. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Eve Technologies. (n.d.). Sample Preparation Guide. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). O,O-Diethyl Dithiophosphate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl dithiophosphoric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

-

BuyersGuideChem. (n.d.). Sodium O,O-diethyl dithiophosphate suppliers and producers. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of dithiophosphoric acid-O,O-diethylester. Retrieved from [Link]

-

ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

-

Biotage. (2025, December 6). Bioanalytical sample preparation. Retrieved from [Link]

-

PubMed. (2000, November 15). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved from [Link]

- Google Patents. (n.d.). DK166086B - METHOD OF PREPARING DITHIOPHOSPHORIC ACID-0,0 DIESTER.

-

European Union Reference Laboratory for Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Retrieved from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Michigan State University. (2020, July 15). Protocol MSU_MSMC_013_ppGpp and pGpG using LC-MS-MS. Retrieved from [Link]

-

Waters Corporation. (n.d.). Sensitive LC-MS/MS Bioanalytical Quantitation of Antisense Oligonucleotides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. fda.gov [fda.gov]

- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 7. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. DK166086B - METHOD OF PREPARING DITHIOPHOSPHORIC ACID-0,0 DIESTER - Google Patents [patents.google.com]

- 11. isotope.com [isotope.com]

- 12. dithiophosphate suppliers USA [americanchemicalsuppliers.com]

- 13. texilajournal.com [texilajournal.com]

- 14. evetechnologies.com [evetechnologies.com]

Technical Guide: Solubility & Handling of O,O-Diethyl dithiophosphate-d10

Topic: Content Type: In-depth Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

O,O-Diethyl dithiophosphate-d10 (DEDTP-d10) serves as a critical internal standard in the quantitative analysis of organophosphorus pesticides and industrial additives via LC-MS/MS and GC-MS. Its utility relies on its physicochemical mirroring of the non-deuterated parent compound (CAS 298-06-6) while providing a distinct mass shift (+10 Da) for spectral resolution.

This guide addresses a common gap in technical literature: while the parent compound is well-characterized, specific solubility data for the deuterated isotopologue is often fragmented. This document synthesizes empirical data from the parent compound with isotope-specific handling protocols to ensure analytical precision.

Key Takeaway: The solubility profile of DEDTP-d10 is governed by its lipophilic ethyl tails and the acidic phosphorodithioate head. Methanol is the gold-standard solvent for primary stock preparation, balancing high solubility with stability, whereas water should be avoided for long-term storage due to hydrolytic degradation.

Physicochemical Profile

Understanding the dual nature of DEDTP-d10—lipophilic alkyl chains attached to a polar, acidic core—is essential for solvent selection.

| Property | Data | Context |

| Compound Name | O,O-Diethyl dithiophosphate-d10 | (Potassium salt often used for stability) |

| CAS Number | 2483831-85-0 (K salt) | Parent (Free Acid): 298-06-6 |

| Molecular Formula | Fully deuterated ethyl groups | |

| Molecular Weight | ~234.38 g/mol (K salt) | +10 Da shift vs. unlabeled |

| pKa (Parent) | 0.8 – 1.6 | Strong acid; exists as anion at neutral pH |

| LogP (Parent) | ~2.2 | Moderately lipophilic |

| Stability | Oxidation-prone | Forms disulfides upon air exposure |

Technical Note: The deuterium isotope effect on solubility is thermodynamically negligible for standard analytical preparations. Data derived from the non-deuterated parent (O,O-Diethyl dithiophosphate) is a valid proxy for the d10 analog.

Solubility & Solvent Selection

The solubility of DEDTP-d10 is dictated by the "like dissolves like" principle, but stability concerns (oxidation and hydrolysis) narrow the list of suitable solvents.

Primary Solvents (Recommended)

-

Methanol (MeOH): The industry standard for primary stock solutions. It offers high solubility (>100 mg/mL) and miscibility with water for downstream LC mobile phases.

-

Acetonitrile (MeCN): Excellent alternative. Aprotic nature reduces the risk of solvolysis compared to alcohols, though solubility of the salt form may be slightly lower than in MeOH.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Application Context |

| Polar Protic | Methanol, Ethanol | High | Primary Stock Prep. Best balance of solubility and polarity. |

| Polar Aprotic | Acetonitrile, DMSO | High | Working Standards. Ideal for LC-MS injection phases. |

| Chlorinated | Dichloromethane (DCM) | Moderate/High | Liquid-liquid extraction (LLE). Good for the free acid form. |

| Non-Polar | Hexane, Toluene | Low/Moderate | Limited utility for the salt form; acceptable for free acid. |

| Aqueous | Water | High (as salt) | Avoid for Stock. High solubility but promotes hydrolysis over time. |

Experimental Protocol: Primary Stock Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution of O,O-Diethyl dithiophosphate-d10.

Reagents & Equipment[7][8][9]

-

Analyte: O,O-Diethyl dithiophosphate-d10 (Solid salt or neat oil).

-

Solvent: LC-MS grade Methanol.

-

Vessel: Amber volumetric flask (Class A).

-

Gas: Nitrogen (

) for headspace purging.

Step-by-Step Methodology

-

Equilibration: Allow the reference material vial to reach room temperature before opening to prevent condensation (DEDTP is hygroscopic).

-

Gravimetric Measurement:

-

Place a 10 mL amber volumetric flask on an analytical balance (readability 0.01 mg).

-

Tare the balance.

-

Weigh approximately 10.0 mg of DEDTP-d10 directly into the flask. Record the exact mass (

).

-

-

Dissolution:

-

Add approximately 5 mL of Methanol.

-

Sonicate for 2 minutes to ensure complete dissolution. The solution should be clear and colorless.

-

-

Volume Adjustment:

-

Dilute to the mark with Methanol.

-

Invert 10 times to mix.

-

-

Stabilization:

-

Purge the headspace with a gentle stream of Nitrogen for 10-15 seconds to displace oxygen (prevents disulfide formation).

-

Seal tightly with a PTFE-lined cap.

-

-

Storage: Store at -20°C . Stability is typically 6-12 months if protected from light and moisture.

Analytical Workflow Visualization

The following diagram illustrates the lifecycle of the standard from solid material to instrument injection, highlighting critical decision points for solvent switching.

Figure 1: Critical path for DEDTP-d10 standard preparation. Green indicates the stable stock phase; Yellow indicates the transient working phase.

Stability & Degradation Mechanisms

Researchers must be aware of two primary degradation pathways that affect solubility and concentration accuracy:

-

Oxidative Coupling:

-

Mechanism: Thiol groups (-SH) oxidize to form disulfides (-S-S-).

-

Impact: Loss of monomeric analyte, appearance of dimer peaks in MS.

-

Prevention: Use degassed solvents and store under inert atmosphere (

or Ar).

-

-

Hydrolysis:

-

Mechanism: Cleavage of the phospho-ester bonds in the presence of water/acid.

-

Impact: Formation of ethanol-d5 and inorganic thiophosphates.

-

Prevention: Keep water content in primary stock <0.1%. Perform aqueous dilutions (for reversed-phase LC) immediately prior to analysis.

-

References

-

Cambridge Isotope Laboratories. O,O-Diethyl dithiophosphate, potassium salt (diethyl-D10, 98%) Safety Data Sheet. Retrieved from

-

PubChem. O,O-Diethyl dithiophosphate (Compound Summary). National Library of Medicine. Retrieved from

-

GuideChem. Diethylphosphorodithioate Properties and Solubility. Retrieved from

-

Sigma-Aldrich. O,O-Diethyl dithiophosphate Technical Grade Specification. Retrieved from

-

PrepChem. Synthesis of potassium O,O-diethyl dithiophosphate. Retrieved from

Methodological & Application

Application of O,O-Diethyl dithiophosphate-d10 in environmental analysis

Executive Summary

This application note details the protocol for the trace analysis of O,O-Diethyl dithiophosphate (DEDTP) in environmental water and soil samples. DEDTP is a persistent hydrolysis metabolite of organophosphate pesticides (e.g., Phorate, Terbufos, Disulfoton) and a functional additive in industrial lubricants.

Accurate quantification of DEDTP is complicated by its polarity, acidity, and the severe matrix effects common in environmental samples. This guide utilizes O,O-Diethyl dithiophosphate-d10 (DEDTP-d10) as a stable isotope internal standard (IS). The use of DEDTP-d10 in a Stable Isotope Dilution Assay (SIDA) corrects for signal suppression/enhancement during Electrospray Ionization (ESI) and recovery losses during extraction, ensuring data integrity compliant with EPA and EU regulatory standards.

Chemical Profile & Reference Standards

The deuterated standard is chemically identical to the target analyte in extraction behavior but distinct in mass spectrometry, allowing for precise normalization.

| Property | Analyte (Target) | Internal Standard (Reference) |

| Name | O,O-Diethyl dithiophosphate (DEDTP) | O,O-Diethyl dithiophosphate-d10 |

| CAS No. | 298-06-6 | 2483831-85-0 (Potassium Salt) |

| Formula | ||

| MW | 186.23 g/mol | ~196.29 g/mol |

| pKa | ~1.6 (Strong Acid) | ~1.6 |

| Role | Environmental Contaminant | Mass Normalizer (IS) |

Methodological Principle: Isotope Dilution Mass Spectrometry

Environmental matrices (humic acids in soil, dissolved organic matter in water) often co-elute with analytes, causing ion suppression in the MS source. External calibration fails to account for this.

The DEDTP-d10 Advantage:

-

Co-elution: DEDTP-d10 elutes at the exact same retention time as DEDTP.

-

Identical Suppression: Any matrix component suppressing the DEDTP signal suppresses the DEDTP-d10 signal by the exact same factor.

-

Self-Correction: The ratio of Area(Target)/Area(IS) remains constant regardless of matrix interference.

Figure 1: Workflow of Stable Isotope Dilution Assay (SIDA) correcting for matrix effects.

Experimental Protocols

Protocol A: Surface & Ground Water (Solid Phase Extraction)

Target Concentration: 0.05 – 50 µg/L

Reagents:

-

Methanol (LC-MS Grade)

-

Ammonium Acetate (10 mM, pH 4.5)

-

SPE Cartridges: Polymeric Weak Anion Exchange (WAX) or C18 (e.g., Oasis WAX or Strata-X). Note: WAX is preferred due to the acidic nature of DEDTP.

Step-by-Step Procedure:

-

Sample Pre-treatment: Filter 250 mL of water sample through a 0.45 µm glass fiber filter.

-

IS Spiking (Critical): Add 50 µL of DEDTP-d10 working solution (1.0 µg/mL in Methanol) to the sample before extraction. Vortex for 30 seconds.

-

Conditioning: Wash SPE cartridge with 3 mL Methanol followed by 3 mL HPLC water.

-

Loading: Pass the sample through the cartridge at a flow rate of ~5 mL/min.

-

Washing: Wash with 3 mL of 25 mM Ammonium Acetate (pH 4) to remove neutrals.

-

Elution: Elute DEDTP with 2 x 2 mL of Methanol containing 2% Formic Acid.

-

Concentration: Evaporate eluate to near dryness under Nitrogen (

) at 40°C. Reconstitute in 500 µL of Mobile Phase A/B (90:10).

Protocol B: Soil & Sediment (Ultrasonic Extraction)

Target Concentration: 1.0 – 500 µg/kg

Step-by-Step Procedure:

-

Weighing: Weigh 5.0 g of homogenized soil into a 50 mL centrifuge tube.

-

IS Spiking: Add 100 µL of DEDTP-d10 (1.0 µg/mL) directly to the soil. Allow to equilibrate for 15 minutes.

-

Extraction: Add 10 mL of Acetonitrile:Water (80:20, v/v).

-

Agitation: Vortex for 1 min, then sonicate in an ultrasonic bath for 20 minutes at room temperature.

-

Salting Out (Optional): If water content is high, add 4g

and 1g NaCl (QuEChERS approach) to induce phase separation. -

Clarification: Centrifuge at 4000 rpm for 10 minutes.

-

Cleanup: Transfer 1 mL of supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 powder to remove fatty acids and humic substances.

-

Final Prep: Centrifuge again; transfer supernatant to an autosampler vial.

Instrumental Analysis (LC-MS/MS)

DEDTP is an acidic molecule (

Chromatographic Conditions:

-

System: UHPLC

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold 95% B

-

8.1 min: Re-equilibrate 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 5 µL.

Mass Spectrometry Parameters (MRM):

-

Mode: ESI Negative (

)[3] -

Source Temp: 350°C

-

Capillary Voltage: -4500 V

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Transition Type |

| DEDTP (Quant) | 185.0 | 110.9 | 20 | Quantifier |

| DEDTP (Qual) | 185.0 | 157.0 | 12 | Qualifier |

| DEDTP-d10 (IS) | 195.1 | 110.9 | 20 | Internal Standard |

Note on Transitions: The d10 isotope shift occurs on the ethyl groups. If the fragment loses the ethyl groups (forming the core thiophosphate ion

Quality Assurance & Validation

To ensure "Trustworthiness" (E-E-A-T), the following criteria must be met:

-

Linearity: Calibration curve (0.1 to 100 ng/mL) must have

. -

IS Response: The peak area of DEDTP-d10 in samples must be within 50-150% of the average IS area in calibration standards. Deviations indicate severe matrix suppression requiring sample dilution.

-

Recovery: Spiked samples should show recovery between 70-120%.

-

Blanks: Reagent blanks must show < 5% of the LOQ signal.

Figure 2: Quality Control Decision Tree for validating analytical runs.

References

-

US EPA. (2014). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[4][5][6] SW-846 Update V. [Link]

-

Centers for Disease Control and Prevention (CDC). (2008).[7] Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. Method No: 6006.02. [Link]

-

National Institutes of Health (NIH) / PubChem. (2025). O,O-Diethyl dithiophosphate Compound Summary. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. analysis.rs [analysis.rs]

- 6. epa.gov [epa.gov]

- 7. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Quantification of O,O-Diethyl dithiophosphate using Isotope Dilution Mass Spectrometry with O,O-Diethyl dithiophosphate-d10

Introduction: The Analytical Challenge of O,O-Diethyl dithiophosphate (DEDTP)

O,O-Diethyl dithiophosphate (DEDTP) is a primary metabolite of several widely used organophosphate (OP) pesticides.[1][2] Its quantification in biological matrices, such as urine and hair, serves as a critical biomarker for assessing human exposure to these neurotoxic compounds.[1][3][4] However, accurate measurement of DEDTP is fraught with challenges, primarily due to the complexity of biological samples. These matrices contain a multitude of endogenous compounds like phospholipids and proteins that can interfere with the analysis, leading to a phenomenon known as the "matrix effect."[5][6][7]

The matrix effect can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to significant inaccuracies in quantification.[8][9] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for overcoming these challenges.[10][11] By introducing a stable, isotopically labeled version of the analyte—in this case, O,O-Diethyl dithiophosphate-d10 (DEDTP-d10)—at the very beginning of the sample preparation process, IDMS provides a robust method for correcting analytical variability.[3][11] The deuterated internal standard behaves almost identically to the native DEDTP throughout extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio. This allows for highly precise and accurate quantification, as any loss or matrix-induced signal fluctuation affects both the analyte and the internal standard proportionally.[12][13]

This application note provides a comprehensive, in-depth guide to developing and validating a robust IDMS method for the quantification of DEDTP using DEDTP-d10 as the internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a primary ratio method of measurement that relies on altering the isotopic composition of the analyte in a sample and measuring the resulting isotope ratio.[12][14] The core principle involves adding a known amount of an isotopically enriched standard (the "spike" or internal standard) to a sample containing an unknown amount of the native analyte.[11]

After allowing the sample and spike to equilibrate, the mixture is processed and analyzed by mass spectrometry. The key to the accuracy of IDMS lies in the fact that the measurement is based on the ratio of the signal from the native analyte to the signal from the isotopically labeled standard.[14] Since the analyte and the internal standard have virtually identical chemical and physical properties, they are affected in the same way by extraction inefficiencies, matrix effects, and instrument variability.[15] This ratiometric measurement effectively cancels out these sources of error, leading to highly accurate and precise results.[13][14]

The concentration of the analyte in the original sample can then be calculated using the following fundamental equation:

Analyte Concentration = (Amount of Spike Added × Isotope Ratio in Mixture) / (Mass of Sample × Isotope Ratio of Spike)

This powerful technique transforms the analytical challenge from an absolute signal measurement to a highly precise ratio measurement, providing a self-validating system for quantification in complex matrices.[14][16]

Materials and Instrumentation

Reagents and Standards

-

O,O-Diethyl dithiophosphate (DEDTP): Analytical standard, >98% purity.

-

O,O-Diethyl dithiophosphate-d10 (DEDTP-d10): Isotopic purity >99%.[3]

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (for pH adjustment during extraction).[3]

-

Biological Matrix: Human urine (blank, for calibration curve and quality controls).

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[17]

-

Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of DEDTP and DEDTP-d10 into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume. These solutions should be stored at -20°C.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

-

-

Working Calibration Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the DEDTP intermediate stock solution with methanol to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 to 100 ng/mL).

-

-

Internal Standard Spiking Solution (e.g., 50 ng/mL):

-

Dilute the DEDTP-d10 intermediate stock solution with methanol to a concentration that will result in a robust signal in the final extract. The optimal concentration should be determined during method development.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for a 100 µL urine sample volume.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 10 µL of the DEDTP-d10 internal standard spiking solution to each tube. Vortex briefly to mix. This initial spiking step is critical for the IDMS principle to hold true.

-

Equilibration: Allow the samples to equilibrate for at least 15 minutes at room temperature. This ensures thorough mixing of the internal standard with the native analyte in the matrix.

-

Extraction:

-

Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

-

Vortex vigorously for 1 minute to ensure efficient partitioning of the analytes into the organic phase.

-

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer to Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Negative |

| Source Temperature | 500°C[17] |

| IonSpray Voltage | -4500 V |

Mass Spectrometry Parameters (MRM)

The Multiple Reaction Monitoring (MRM) transitions for DEDTP and DEDTP-d10 must be optimized by infusing the individual standard solutions into the mass spectrometer. The following are typical transitions:

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |

| DEDTP | 185.0 | 125.0 | -20 |

| DEDTP-d10 | 195.0 | 111.0[18] | -24[18] |

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and tuning.

Data Analysis and Validation

Calibration Curve

The calibration curve is constructed by plotting the ratio of the peak area of the DEDTP analyte to the peak area of the DEDTP-d10 internal standard against the nominal concentration of the DEDTP calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

Method Validation

A full method validation should be conducted according to established guidelines (e.g., FDA, EMA). Key parameters to assess include:

-

Selectivity: Analyze at least six different blank matrix samples to ensure no significant interferences are observed at the retention times of the analyte and internal standard.

-

Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (RSD) should be ≤15% (≤20% for LLOQ).

-

Matrix Effect: Quantitatively assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The use of DEDTP-d10 should effectively compensate for any observed matrix effects.[5][8]

-

Recovery: Evaluate the extraction efficiency of the method. While IDMS corrects for analyte loss, understanding the recovery is important for method optimization.

-

Stability: Assess the stability of DEDTP in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).

Visualizations

Experimental Workflow

Caption: Isotope Dilution Mass Spectrometry workflow for DEDTP analysis.

Chemical Structures

Caption: Structures of DEDTP and its deuterated internal standard.

Conclusion

Isotope Dilution Mass Spectrometry using a stable, isotopically labeled internal standard like O,O-Diethyl dithiophosphate-d10 is an exceptionally powerful and reliable technique for the accurate quantification of DEDTP in complex biological matrices. By effectively mitigating the impact of matrix effects and procedural variations, this method provides the high level of accuracy and precision required for demanding applications in clinical toxicology, environmental monitoring, and drug development. The detailed protocol and validation framework presented in this application note serve as a robust starting point for laboratories seeking to implement this "gold standard" analytical approach.

References

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

- Lefebvre, M. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

- Baranowska, I., & Koper, M. (2019). Importance of matrix effects in LC–MS/MS bioanalysis of drugs: a review. Bioanalysis, 11(15), 1435-1451.

- Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.

- Watson, D. G. (2005). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 113(12), 1797-1803.

- Garcia Alonso, J. I., & Rodriguez-González, P. (2013). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry.

- Sinha, S. N., Reddy, B. V., Vasudev, K., Rao, M. V. V., Ahmed, M. N., Ashu, S., ... & Bhatnagar, V. (2014). Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique. Analytical Methods, 6(6), 1644-1651.

- Royal Society of Chemistry. (n.d.). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS).

- Quemet, A., Hubert, A., Gourgiotis, A., Sánchez Hernández, A. M., Crozet, M., Bailly, G., ... & Picart, S. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).

- Gallocchio, F., Basilicata, L., Benetti, F., Angeletti, R., & Binato, G. (2019). Monitoring of organophosphate and pyrethroid metabolites in human urine samples by an automated method (TurboFlow™) coupled to ultra-high performance liquid chromatography-Orbitrap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 431-438.

- Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- Tran, T. V., Le, T. T., Nguyen, T. D., Le, T. H. T., Nguyen, H. T., & Hoang, T. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. MethodsX, 8, 101416.

- Vogl, J., & Pritzkow, W. (2010).

- Columé, A., Cárdenas, S., & Valcárcel, M. (2024). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications.

- Centers for Disease Control and Prevention. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.

- Ueyama, J., Nomura, H., Kondo, T., Mouri, S., Iito, J., Kamijima, M., & Nakai, K. (2016). Quantitative analysis of organophosphate insecticide metabolites in urine extracted from disposable diapers of toddlers in Japan.

- Essex, R., Bergeron, D., Nour, S., Mann, J., Fitzgerald, R., Shaw, G., & Verkouteren, M. (2023, June 19). Validation of Small Solution Mass measurements by IDMS [Video]. YouTube.

- Garcia Alonso, J. I., & Rodriguez-González, P. (n.d.). IDMS Procedures and Calculation Methods. In Isotope Dilution Mass Spectrometry.

- Sree, K. S., Sravani, K., Sreedhar, N. Y., & Madhuri, D. (2023). Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 666.

- Centers for Disease Control and Prevention. (n.d.). Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides.

- Oates, L., Cohen, M., Braun, L., Schembri, A., & Taskova, R. (2014). Reduction in urinary organophosphate pesticide metabolites in adults after a week-long organic diet. Journal of Environmental Research, 132, 105-111.

- Shimadzu Scientific Instruments. (n.d.).

- Sree, K. S., Sravani, K., Sreedhar, N. Y., & Madhuri, D. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 666.

- Fisicaro, P., Canko, A., Ogrinc, N., & de la Varga, D. A. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry, 416(5), 1187-1198.